
Hellebrigenin
概要
説明
準備方法
ヘレブリゲニンは、グリコシダーゼ酵素を用いた生体変換により、そのグリコシド型であるヘレブリンから合成できます . 調製には、ジメチルスルホキシド(DMSO)などの溶媒に化合物を溶解して母液を作成することが含まれます .
化学反応解析
ヘレブリゲニンは、以下のようないくつかの種類の化学反応を起こします。
これらの反応で用いられる一般的な試薬と条件には、酸化のための様々な酸化剤と還元のための還元剤が含まれます。 これらの反応から生成される主要な生成物は、一般的に官能基が修飾されたヘレブリゲニンの誘導体です .
科学研究の応用
ヘレブリゲニンは、科学研究において幅広い用途があります。
化学反応の分析
Hellebrigenin undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions, particularly at positions 19 and 3 of its structure.
Common reagents and conditions used in these reactions include various oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学的研究の応用
Anticancer Properties
Hellebrigenin has been extensively studied for its cytotoxic effects against different cancer types. Research indicates that it exhibits significant antitumor activity through various mechanisms:
- Breast Cancer : A study demonstrated that this compound effectively induced cytotoxicity in human estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The compound was found to trigger apoptosis by downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL) and upregulating pro-apoptotic proteins (Bad), leading to G2/M cell cycle arrest and autophagy induction .
- Colorectal Cancer : Another investigation revealed that this compound significantly reduced cell viability in colorectal cancer cell lines by activating the intrinsic apoptotic pathway. This study highlighted the compound's potential as a therapeutic agent for colorectal cancer treatment .
- Glioblastoma : this compound also exhibited cytotoxicity in glioblastoma cell lines, suggesting its effectiveness against aggressive brain tumors. The study emphasized the need for further research into its mechanisms of action and potential clinical applications .
Cardiovascular Applications
Beyond its anticancer properties, this compound has been recognized for its potential in treating cardiovascular diseases:
- Cardiotonic Effects : As a cardiotonic steroid, this compound interacts with the sodium-potassium ATPase pump, which is crucial for cardiac muscle contraction. This interaction can enhance cardiac output and is beneficial in managing conditions like congestive heart failure .
Case Studies and Research Findings
The following table summarizes key studies on the applications of this compound:
作用機序
ヘレブリゲニンは、主にナトリウム-カリウムポンプ(Na+/K±ATPase)の阻害によって効果を発揮します . この酵素に結合することで、ヘレブリゲニンは細胞内のイオンバランスを乱し、アポトーシスを引き起こします。 また、DNA損傷を誘発し、G2/M期で細胞周期を停止させます . 関与する分子標的は、Na+/K±ATPaseのαサブユニットです .
類似化合物との比較
ヘレブリゲニンは、ヘレブリン、ヘレボレイン、ヘレボリンなどの他のブファジエノリドに似ています . ヘレブリゲニンは、他のブファジエノリドと比較して、Na+/K±ATPaseのα1β1複合体に対する結合親和性が高いという点でユニークです . この高い親和性は、その強力な抗癌活性に寄与しています .
類似の化合物には、以下が含まれます。
ヘレブリン: ヘレブリゲニンのグリコシド型であり、同様の抗癌特性を持っています.
ヘレボレイン: 強心作用を持つ別のブファジエノリドです.
ヘレボリン: 化学構造と生物活性において類似した関連化合物です.
ヘレブリゲニンのユニークな特性と強力な生物活性は、科学研究と潜在的な治療応用において貴重な化合物となっています。
生物活性
Hellebrigenin, a natural compound primarily derived from the skin secretions of the cane toad (Rhinella marina) and plants in the Urginea genus, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.
This compound exhibits its biological effects through several mechanisms, predominantly involving apoptosis (programmed cell death) and autophagy (cellular degradation processes). Research indicates that this compound can induce both early and late apoptosis in various cancer cell lines, including pancreatic, breast, and oral cancers.
- Apoptosis Induction : this compound has been shown to activate caspases (caspase 3, 7, 8, and 9) and PARP (poly ADP-ribose polymerase), leading to cellular apoptosis. This is accompanied by a decrease in mitochondrial membrane potential and an increase in pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .
- Cell Cycle Arrest : In addition to apoptosis, this compound causes cell cycle arrest at specific phases (G0/G1 or G2/M), which further inhibits cancer cell proliferation. This effect has been documented in studies involving pancreatic cancer cells (SW1990 and BxPC-3) and oral squamous cell carcinoma (OSCC) cells .
Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines
Case Studies
- Pancreatic Cancer : A study reported that this compound effectively inhibited the proliferation of pancreatic cancer cells (SW1990 and BxPC-3) in a dose-dependent manner. The treatment resulted in significant apoptosis rates and increased autophagy markers such as LC3 and Beclin-1 .
- Breast Cancer : In research involving estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, this compound demonstrated potent cytotoxicity. The compound induced apoptotic-like morphological changes and altered the expression levels of key apoptotic regulators .
- Oral Squamous Cell Carcinoma : this compound was shown to exert cytotoxic effects through G2/M phase arrest in OSCC cells. The compound activated caspases while downregulating anti-apoptotic proteins, indicating its potential as a therapeutic agent against oral cancers .
Q & A
Basic Research Questions
Q. What analytical methods are commonly used to identify and quantify Hellebrigenin in plant extracts?
- Methodological Answer : this compound is typically isolated using column chromatography followed by HPLC or LC-MS for quantification. Key steps include:
- Sample Preparation : Ethanol or methanol extraction of plant material, followed by partitioning with solvents like dichloromethane to enrich cardenolides.
- Structural Confirmation : NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for molecular fingerprinting .
- Quantification : Reverse-phase HPLC with UV detection at 220 nm, validated against reference standards. Ensure purity >95% for biological assays .
Q. What standard in vitro assays are used to assess this compound’s cytotoxicity?
- Methodological Answer :
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MDA-MB-231, MCF-7) with 24–72 hr exposure. IC₅₀ values are calculated using nonlinear regression .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and Western blotting for caspase-3 cleavage. Include positive controls (e.g., doxorubicin) and normalize to untreated cells .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s role in autophagy modulation?
- Methodological Answer :
- Experimental Setup : Treat cells with this compound (0.1–10 µM) and monitor autophagic flux using LC3-II turnover via Western blot. Include autophagy inhibitors (e.g., chloroquine) to validate mechanism .
- Controls : Use mTOR inhibitors (e.g., rapamycin) as positive controls for autophagy induction.
- Data Interpretation : Quantify LC3 puncta via immunofluorescence and correlate with AMPK/mTOR pathway activation (phospho-AMPK/phospho-S6K1 ratios) .
Q. What strategies resolve contradictions in this compound’s pro-survival vs. pro-death effects across studies?
- Methodological Answer :
- Dose-Dependent Analysis : Test a wide concentration range (nM to µM) to identify biphasic effects. For example, low doses (≤100 nM) may activate survival pathways (e.g., ERK), while higher doses (>1 µM) induce apoptosis via ROS .
- Context-Specific Factors : Evaluate cell type (e.g., p53 status), culture conditions (hypoxia vs. normoxia), and co-treatment with inhibitors (e.g., NAC for ROS scavenging).
- Meta-Analysis : Systematically compare published IC₅₀ values and experimental conditions using tools like PRISMA guidelines to identify confounding variables .
Q. How can researchers optimize this compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Use liposomal encapsulation or PEGylation to improve solubility. Validate stability via HPLC post-formulation .
- Pharmacokinetic Profiling : Administer this compound intraperitoneally (1–5 mg/kg) in murine models. Collect plasma at intervals (0–24 hr) and quantify via LC-MS/MS. Calculate AUC and half-life .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism). Report R², Hill slope, and 95% confidence intervals.
- Synergy Studies : For combination therapies, calculate combination index (CI) via Chou-Talalay method. Use CompuSyn software for CI < 1 (synergy) vs. CI > 1 (antagonism) .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Detailed Protocols : Document exact compound sources, storage conditions (−20°C in DMSO), and cell passage numbers. Share raw data (e.g., uncropped Western blots) in supplementary materials .
- Independent Validation : Collaborate with external labs to repeat key experiments (e.g., AMPK phosphorylation assays) using blinded samples .
Q. Recent Advancements
Q. What emerging techniques are advancing this compound’s mechanistic studies?
- Methodological Answer :
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKPTWJPKVSGJB-XHCIOXAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963594 | |
Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-90-7 | |
Record name | Hellebrigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hellebrigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hellebrigenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufa-20,22-dienolide, 3,5,14-trihydroxy-19-oxo-, (3β,5β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。